(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl
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Overview
Description
“(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl” is a chemical compound with the molecular formula C14H22N4O2 . It is also known by its synonyms: 4- (6-Amino-3-pyridyl)piperazine-1-carboxylic Acid tert -Butyl Ester, 1- tert -Butoxycarbonyl-4- (6-amino-3-pyridyl)piperazine, and 1-Boc-4- (6-amino-3-pyridyl)piperazine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid tert-butyl ester with Pd/C in ethanol. The mixture is stirred with an H2 balloon for 3 hours. The product, tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate, is obtained through purification .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 131.0 to 135.0 °C .Scientific Research Applications
Synthetic and Crystallographic Studies
- Synthetic Approach and Characterization : A study detailed the synthesis of a similar carbamate compound through the reaction with 3-amino compounds and di-tert-butyldicarbonate, characterized by various spectroscopic methods and single-crystal X-ray diffraction (Kant et al., 2015). This research underscores the utility of such compounds in crystallography and materials science.
Catalysis and Synthesis
- Catalysis for N-tert-Butoxycarbonylation : Another study presented the use of a heteropoly acid as an efficient catalyst for the N-tert-butoxycarbonylation of amines, highlighting the process's efficiency and environmental friendliness (Heydari et al., 2007). This catalytic method is crucial for synthesizing protected amines in peptide synthesis.
Heterocyclic and Peptide Synthesis
- Synthesis of Heterocyclic Substituted α-Amino Acids : Research on the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids from L-aspartic acid, using alkynyl ketone functionality, indicates the importance of related carbamate esters in synthesizing biologically active molecules (Adlington et al., 2000).
- Divergent Reactions in Synthesis : A study explored the divergent synthesis of compounds from 1-tert-butyloxycarbonyl-1,2-diaza-1,3-diene, demonstrating the compound's versatility in synthesizing various heterocyclic structures, such as pyrroles (Rossi et al., 2007).
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, wash thoroughly with plenty of water .
Properties
IUPAC Name |
tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8;/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSRENCHAPPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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